molecular formula C15H21BrN2O3 B4184392 2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B4184392
M. Wt: 357.24 g/mol
InChI Key: YPHHWUVXSWXYFY-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a chemical compound that features a bromophenoxy group and a morpholinyl propyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of 2-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with N-[3-(4-morpholinyl)propyl]acetamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The morpholinyl propyl acetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Bromophenoxy)propyl)morpholine
  • 2,2-dimethyl-3-(4-morpholinyl)propyl 4-ethoxybenzoate hydrochloride

Uniqueness

2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group allows for versatile chemical modifications, while the morpholinyl propyl acetamide moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c16-13-4-1-2-5-14(13)21-12-15(19)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5H,3,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHHWUVXSWXYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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